IMPDH2 Inhibition: Head-to-Head Comparison with a 2-Oxo Indolizidinone Analog
7-Amino-hexahydro-indolizin-3-one demonstrates potent inhibition of human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated target for immunosuppressive, antiviral, and anticancer therapies. In a direct head-to-head comparison, it exhibits a Ki of 240 nM against IMPDH2, representing a 79% improvement in binding affinity compared to a closely related 2-oxo indolizidinone analog, which showed a Ki of 1,160 nM [1][2].
| Evidence Dimension | Enzyme Inhibition (IMPDH2) |
|---|---|
| Target Compound Data | Ki = 240 nM |
| Comparator Or Baseline | 2-oxo indolizidinone analog: Ki = 1,160 nM |
| Quantified Difference | 79% improvement in affinity (4.8-fold lower Ki) |
| Conditions | Recombinant human His-tagged IMPDH2 expressed in E. coli, using IMP as substrate in the presence of NAD+ |
Why This Matters
A nearly 5-fold improvement in target affinity directly translates to a lower effective concentration in biological assays, making this compound a more efficient and cost-effective starting point for lead optimization programs targeting IMPDH-related diseases.
- [1] BindingDB. (n.d.). PrimarySearch_ki for Inosine-5'-monophosphate dehydrogenase 2. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Inosine-5'-monophosphate+dehydrogenase+2&reactant2=BDBM50421763 View Source
- [2] BindingDB. (n.d.). BDBM50467861 CHEMBL4285191. Retrieved from https://ww.w.bindingdb.org View Source
